molecular formula C7H16ClNO3 B156597 (+)-Carnitine hydrochloride CAS No. 10017-44-4

(+)-Carnitine hydrochloride

Cat. No. B156597
CAS RN: 10017-44-4
M. Wt: 197.66 g/mol
InChI Key: JXXCENBLGFBQJM-RGMNGODLSA-N
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Description

(+)-Carnitine hydrochloride is an essential compound found in the body and is involved in the metabolism of fatty acids. It is an organic compound that is produced naturally in the body and is also available as a dietary supplement. It is a naturally occurring amino acid derivative and is found in many foods. Carnitine is important for the transport of long-chain fatty acids into the mitochondria for energy metabolism. It is a vital nutrient for the body and plays a key role in the health and well-being of individuals.

Scientific Research Applications

Biomedical Materials Development

(+)-Carnitine hydrochloride is utilized in the development of biomedical materials, particularly in solid lipid nanoparticles (SLNs). These SLNs are employed as carriers for controlled drug delivery systems, enhancing the bioavailability and stability of therapeutic agents . The compound’s role in SLNs is crucial for targeting specific tissues and improving the pharmacokinetics of drugs.

Environmental Remediation

In environmental science, (+)-Carnitine hydrochloride is explored for its potential in activating peroxymonosulfate (PMS) for the degradation of pollutants like tetracycline hydrochloride in water treatment processes . This application is significant in addressing the challenges posed by antibiotic contamination in aquatic environments.

Wound Healing and Tissue Engineering

The compound is researched for its application in the fabrication of electrospun scaffolds for wound healing and tissue engineering . These scaffolds provide a structure that mimics the extracellular matrix, promoting cell attachment and proliferation, which are essential for effective wound healing.

Energy Metabolism and Sports Nutrition

(+)-Carnitine hydrochloride plays a vital role in energy metabolism, as it facilitates the transport of fatty acids into the mitochondria for beta-oxidation . This function is particularly beneficial in sports nutrition, where it is used to improve exercise performance and recovery.

Neuroprotective Therapies

Research indicates that (+)-Carnitine hydrochloride may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases . Its ability to enhance mitochondrial function and prevent apoptosis in neuronal cells is a promising avenue for therapeutic applications.

Cardiovascular Health

The compound is also associated with cardiovascular health, where it is believed to aid in the management of conditions like ischemia and heart failure . Its role in fatty acid metabolism can contribute to energy production in heart muscle cells, which is crucial for maintaining cardiac function.

Weight Management and Obesity Treatment

In the context of weight management, (+)-Carnitine hydrochloride is investigated for its potential to enhance lipid metabolism, thereby aiding in the reduction of body fat mass . This application is particularly relevant in the treatment of obesity and related metabolic disorders.

Cosmetic Industry Applications

Lastly, (+)-Carnitine hydrochloride finds applications in the cosmetic industry, where it is used in formulations to improve skin metabolism and reduce the appearance of cellulite . Its involvement in fatty acid oxidation is leveraged to promote healthier and firmer skin.

properties

IUPAC Name

[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXCENBLGFBQJM-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(CC(=O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)C[C@H](CC(=O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60142995
Record name (+)-Carnitine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60142995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Carnitine hydrochloride

CAS RN

10017-44-4
Record name 1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-, chloride (1:1), (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10017-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Carnitine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010017444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Carnitine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60142995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A fermentor equipped for continuous culture which contained 1.5 l of a vitamin containing mineral medium (according to Example 1) with 1.5 percent of betaine and 1.0 percent of γ-butyrobetaine-chloride was inoculated with 150 ml of strain 13 (DSM 2903) preculture of the same medium. After 20 hours of aerobic cultivation at 30° C. and pH 7.0, the culture had grown up and the continuous operation was started at a flow rate of 0.1 l/h. The culture solution flowing out of the fermentor was caught in a vessel cooled at 4° C. the cells were removed by centrifugation. According to enzymatic analysis, the supernatant contained 8.8 g of L-carnitine per 1 of culture. This corresponded to a yield of 99.2 percent (proven analytically), calculated on the concentration of the γ-butyrobetaine-chloride used. The solid L-carnitine chloride was isolated from the solution by means of ion chromatography and water separation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
γ-butyrobetaine chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
99.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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